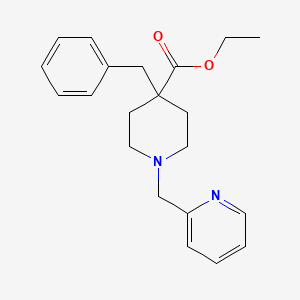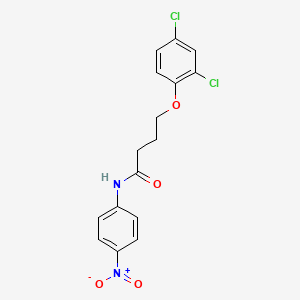
ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic effects on Alzheimer's disease and aging-related cognitive decline.
Mécanisme D'action
The mechanism of action of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood, but it is thought to involve multiple pathways. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to increase the expression of genes involved in the growth and survival of neurons, as well as to reduce inflammation and oxidative stress in the brain. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to increase the levels of several proteins that are important for synaptic function and plasticity.
Biochemical and Physiological Effects:
ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects that are relevant to its potential therapeutic effects. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been shown to increase the levels of several proteins that are important for synaptic function and plasticity, including synaptophysin and PSD-95. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of Alzheimer's disease and aging-related cognitive decline.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is that it has been extensively studied in animal models of Alzheimer's disease and aging, and has been shown to have promising therapeutic effects. However, one limitation of ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate. One direction is to further elucidate its mechanism of action and to optimize its therapeutic potential. Another direction is to test its safety and efficacy in clinical trials. Additionally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate could be tested in combination with other compounds or therapies to determine whether it has synergistic effects. Finally, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate could be tested in other neurological disorders besides Alzheimer's disease and aging-related cognitive decline.
Méthodes De Synthèse
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate is synthesized using a multistep process that involves the condensation of 2,4-dinitrophenol with 2-(2-chloroethoxy)pyridine to form 2-(2-chloroethoxy)-4-nitrophenol. This intermediate is then reacted with benzylamine and piperidine to form the final product, ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic effects on Alzheimer's disease and aging-related cognitive decline. Studies have shown that ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate can improve memory and cognitive function in animal models of Alzheimer's disease and aging. ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
Propriétés
IUPAC Name |
ethyl 4-benzyl-1-(pyridin-2-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20(24)21(16-18-8-4-3-5-9-18)11-14-23(15-12-21)17-19-10-6-7-13-22-19/h3-10,13H,2,11-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDZYYVDMTIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1-(2-pyridinylmethyl)-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5037738.png)

![2-amino-6'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5037752.png)
![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5037756.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5037763.png)
![methyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B5037776.png)
![1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5037783.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5037789.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)

![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)
![2-(4-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5037822.png)